N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H9Cl2N3O3S and its molecular weight is 394.23. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Solubility Enhancement
- Pharmaceutical Cocrystals of Ethenzamide: Studies on pharmaceutical cocrystals involving an analgesic drug, ethenzamide, and various coformers showed enhanced solubility and dissolution rates compared to the parent compound. This research demonstrates the potential of cocrystal formation to improve drug properties, which could be applicable to compounds like N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide for enhancing their bioavailability (S. Aitipamula et al., 2012).
Development of Thermally Stable Polymers
- Aromatic Poly(sulfone sulfide amide imide)s: Research involving the synthesis of a new diamine monomer containing sulfone, sulfide, and amide units highlighted the development of soluble thermally stable polymers. Such studies underline the importance of specific functional groups in creating materials with desirable physical properties, which may be relevant for exploring the material science applications of compounds like this compound (S. Mehdipour‐Ataei & M. Hatami, 2007).
Crystal Engineering with Hydrogen and Halogen Bonds
- Molecular Tapes Mediated via Hydrogen and Halogen Bonds: Investigation into complexes formed by various bonding interactions, including hydrogen and halogen bonds, provides insight into crystal design principles. Such research could inform the synthesis and crystal engineering strategies for compounds with similar structural elements to this compound, aiming to tailor their physical and chemical properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Antibacterial Activity and Chemical Synthesis
- Antibacterial Activity of Novel Compounds: Research on the synthesis and characterization of various derivatives, including those with chloro, nitro, and benzamide groups, has shown significant antibacterial activities. This suggests that compounds within this chemical family could be explored for potential antibacterial applications, pointing to a possible research direction for this compound (S. Saeed et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in signal transduction, protein folding, protein degradation, and morphological evolution.
Mode of Action
For instance, some thiazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have various adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKVUTXZNOLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.